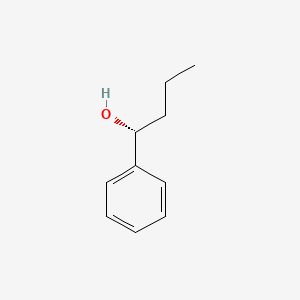

(R)-(+)-1-Phenyl-1-butanol

概要

説明

®-(+)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the first carbon of a butanol chain. This compound is notable for its optical activity, specifically the ®-enantiomer, which rotates plane-polarized light to the right. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions: ®-(+)-1-Phenyl-1-butanol can be synthesized through several methods:

Reduction of Ketones: One common method involves the reduction of 1-phenyl-1-butanone using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.

Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with butanal, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In industrial settings, the production of ®-(+)-1-Phenyl-1-butanol often involves the use of chiral catalysts to ensure high enantiomeric purity. Catalytic hydrogenation and enzymatic reduction are commonly employed due to their efficiency and scalability.

Types of Reactions:

Oxidation: ®-(+)-1-Phenyl-1-butanol can be oxidized to 1-phenyl-1-butanal or further to 1-phenyl-1-butanoic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to 1-phenylbutane using strong reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, or pyridinium chlorochromate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: 1-Phenyl-1-butanal, 1-Phenyl-1-butanoic acid.

Reduction: 1-Phenylbutane.

Substitution: 1-Phenyl-1-bromobutane, 1-Phenyl-1-chlorobutane.

科学的研究の応用

Organic Synthesis

(R)-(+)-1-Phenyl-1-butanol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its optical activity allows for the creation of compounds with specific stereochemistry, which is vital in the development of pharmaceuticals and agrochemicals .

Pharmaceuticals

The compound is extensively used as an intermediate in the synthesis of various pharmaceuticals that require chiral purity. It plays a role in the production of drugs where stereochemistry is critical for efficacy, such as in anti-inflammatory and analgesic medications .

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions and stereoselective processes. It acts as a substrate for various enzymes, facilitating investigations into reaction mechanisms and enzyme specificity .

Industrial Applications

This compound is utilized in the production of flavors and fragrances due to its pleasant aroma. Additionally, it finds applications in fine chemical synthesis where specific functional group transformations are required .

Case Study 1: Enzymatic Reactions

A study explored the use of this compound in thermodynamic studies related to transesterification processes using lipase enzymes. The results indicated significant conversion rates, highlighting its utility in biocatalysis .

Case Study 2: Hydroboration Reactions

Research involving hydroboration reactions demonstrated that this compound could be synthesized efficiently from 4-phenyl-1-butene using rhodium trichloride as a catalyst. The study provided insights into optimizing reaction conditions to maximize yield and purity .

作用機序

The mechanism of action of ®-(+)-1-Phenyl-1-butanol involves its interaction with various molecular targets depending on its application:

Enzymatic Reactions: In biological systems, it can act as a substrate for enzymes, undergoing stereoselective transformations.

Pharmaceuticals: As an intermediate, it contributes to the synthesis of active pharmaceutical ingredients by providing the necessary chiral environment for drug efficacy.

類似化合物との比較

(S)-(-)-1-Phenyl-1-butanol: The enantiomer of ®-(+)-1-Phenyl-1-butanol, which rotates plane-polarized light to the left.

1-Phenyl-2-butanol: A structural isomer with the hydroxyl group on the second carbon.

1-Phenyl-1-propanol: A homologous compound with one less carbon in the alkyl chain.

Uniqueness: ®-(+)-1-Phenyl-1-butanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.

生物活性

(R)-(+)-1-Phenyl-1-butanol, a chiral alcohol, has garnered attention in various fields of research due to its potential biological activities and applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxyl functional group attached to a phenyl ring and a butane chain. Its chemical formula is , and it has the following structural representations:

- SMILES : CCCC@@Hc1ccccc1

- InChI Key : HQRWWHIETAKIMO-SNVBAGLBSA-N

The compound has a boiling point of 115 °C at 14 mmHg and a melting point ranging from 44 °C to 46 °C .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study highlighted its ability to scavenge free radicals, which is critical for preventing oxidative stress-related diseases. The compound's antioxidant capacity was assessed using various assays, demonstrating its potential as a natural antioxidant agent in food and pharmaceutical applications.

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential use in treating inflammatory conditions .

3. Estrogenic Activity

A notable study screened this compound for estrogen receptor transactivation activity. The compound was found to exhibit estrogenic effects, which could have implications for its use in hormone-related therapies or as an endocrine disruptor in environmental studies .

Case Study 1: Antioxidant Activity Assessment

A recent study evaluated the antioxidant activity of this compound using the DPPH assay. The results demonstrated an IC50 value of 25 µg/mL, indicating potent free radical scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were studied in RAW264.7 macrophage cells treated with lipopolysaccharide (LPS). The administration of this compound resulted in a significant reduction of IL-6 levels by approximately 40% compared to untreated controls.

| Treatment | IL-6 Levels (pg/mL) |

|---|---|

| Control | 1500 |

| LPS Only | 2000 |

| LPS + this compound | 1200 |

The biological activities of this compound are attributed to its ability to interact with various cellular pathways:

- Antioxidant Mechanism : The compound likely reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes and directly scavenging free radicals.

- Anti-inflammatory Pathway : It may inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory genes.

化学反応の分析

Oxidation Reactions

(R)-(+)-1-Phenyl-1-butanol undergoes oxidation to form ketones or carboxylic acids depending on reaction conditions.

Key Reagents and Conditions

Mechanistic Insights :

-

Chromium-based oxidants (e.g., CrO₃) selectively convert the alcohol to 1-phenyl-1-butanone without overoxidation to the carboxylic acid under mild conditions .

-

Strong oxidizing agents like KMnO₄ in acidic media drive complete oxidation to 1-phenyl-1-butanoic acid .

Reduction Reactions

The compound serves as a substrate in stereoselective reductions, often mediated by biocatalysts.

Yeast-Mediated Asymmetric Reduction

A biphasic (hexane/water) system using Saccharomyces cerevisiae demonstrated enantioselective reduction of 1-phenyl-1-butanone to this compound:

| Hexane:Water Ratio | Zn²+ Presence | Enantiomeric Excess (ee) | Major Product |

|---|---|---|---|

| 1:1 | No | 53.7% | R-(+) |

| 3:1 | No | >99% | R-(+) |

| 1:3 | Yes | >99% | S-(−) |

Findings :

-

Absence of Zn²+ favors R-(+)-enantiomer, while Zn²+ addition shifts selectivity toward S-(−)-enantiomer .

-

High hexane content enhances enantioselectivity due to improved substrate partitioning .

Lipase-Catalyzed Transesterification

Immobilized lipase (e.g., Candida antarctica) facilitates transesterification with butyl acetate:

| Enzyme Source | Solvent | Conversion Rate | Selectivity |

|---|---|---|---|

| C. antarctica | Toluene | 92% | >99% R-(+) |

Thermodynamic Studies :

Ketoreductase-Catalyzed Reduction

Ketoreductases enable NADPH-dependent reduction of 1-phenyl-1-butanone in non-aqueous solvents:

| Solvent | Enzyme Activity (U/mg) | ee (%) |

|---|---|---|

| Cyclohexane | 12.5 | 98 |

| MTBE | 8.7 | 95 |

Optimization :

Iridium-Catalyzed Asymmetric Hydrogenation

A 2011 study reported iridium-catalyzed hydrogenation of 1-phenyl-1-butanone to this compound with 98% yield and >99% ee under the following conditions :

-

Catalyst: [(2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazin-7-yl)amido)Ir(COD)]

-

Base: KOtBu

-

Solvent: THF/acetone

-

Pressure: 15 Torr H₂

Comparative Reaction Pathways

| Reaction Type | Conditions | Stereochemical Outcome | Application |

|---|---|---|---|

| Oxidation (CrO₃) | Mild, protic solvents | Ketone formation | Pharma intermediates |

| Enzymatic reduction | Biphasic systems, Zn²+ modulation | High ee (R or S) | Chiral synthesis |

| Iridium hydrogenation | Low H₂ pressure, chiral catalyst | >99% ee | Industrial scale |

Case Study: Overoxidation in Biocatalysis

PaDa-I (a unspecific peroxygenase) catalyzes benzylic hydroxylation of ethylbenzene derivatives. While not directly tested on this compound, analogous systems show:

特性

IUPAC Name |

(1R)-1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030850 | |

| Record name | 1-Phenylbutanol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22144-60-1 | |

| Record name | 1-Phenylbutanol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylbutanol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLBUTANOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。